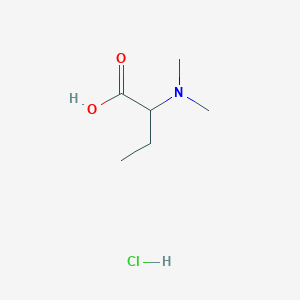
2-(二甲氨基)丁酸盐酸盐
描述
2-(Dimethylamino)butanoic acid hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO2 and its molecular weight is 167.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Dimethylamino)butanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Dimethylamino)butanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
刺激响应性聚合物囊泡
“2-(二甲氨基)丁酸盐酸盐” 可用于合成刺激响应性聚合物囊泡 . 这些是由两亲性双嵌段共聚物形成的囊泡,可以对 pH、温度和其他条件的变化做出响应 . 与脂质体相比,它们被认为是更稳健的选择,目前正在研究将其用于药物递送系统或纳米反应器 .
药物递送系统
如上所述,由该化合物形成的聚合物囊泡可用作药物递送系统 . 它们对 pH 变化的响应能力使它们有可能在各种生理和病理条件下将药物递送至细胞,这些条件下存在异常的 pH 梯度 .
纳米反应器
聚合物囊泡也可以作为纳米反应器 . 这些是可以在纳米尺度上进行化学反应的微型系统。 这些聚合物囊泡中的 pH 和温度响应基团使它们适合这种应用 .
基因递送
这些聚合物囊泡的双重刺激响应(即 pH 和温度)可能使它们成为基因递送的潜在平台 . 这在基因治疗领域可能特别有用 .
溶液相肽合成
“2-(二甲氨基)丁酸盐酸盐” 也称为“4-(二甲氨基)丁酸盐酸盐”,通常用于溶液相肽合成 . 此过程用于化学合成肽,肽是由肽键连接的氨基酸单体短链 .
两亲性双嵌段共聚物的合成
该化合物可用于合成两亲性双嵌段共聚物 . 这些共聚物可以在水中自组装形成聚合物囊泡,这些聚合物囊泡在医学、生物学和化学科学中具有潜在的应用 .
生化分析
Biochemical Properties
2-(Dimethylamino)butanoic acid hydrochloride plays a significant role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound’s interaction with enzymes such as peptidyl transferases and proteases is crucial for its function in peptide synthesis. These interactions involve the binding of 2-(Dimethylamino)butanoic acid hydrochloride to the active sites of the enzymes, enhancing their catalytic activity and promoting the formation of peptide bonds .
Cellular Effects
2-(Dimethylamino)butanoic acid hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to impact the expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, 2-(Dimethylamino)butanoic acid hydrochloride affects cellular metabolism by altering the activity of metabolic enzymes and influencing the production of key metabolites .
Molecular Mechanism
The molecular mechanism of 2-(Dimethylamino)butanoic acid hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific receptors and enzymes, modulating their activity and leading to downstream effects on cellular processes. For example, 2-(Dimethylamino)butanoic acid hydrochloride can inhibit the activity of certain proteases, preventing the degradation of target proteins and thereby influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Dimethylamino)butanoic acid hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-(Dimethylamino)butanoic acid hydrochloride remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(Dimethylamino)butanoic acid hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism. Toxic or adverse effects may be observed at high doses, including cellular toxicity and disruption of normal cellular processes .
Metabolic Pathways
2-(Dimethylamino)butanoic acid hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in amino acid metabolism, leading to changes in the production and utilization of key metabolites. These interactions are essential for the compound’s role in peptide synthesis and other biochemical processes .
Transport and Distribution
The transport and distribution of 2-(Dimethylamino)butanoic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function, affecting cellular processes such as signaling and metabolism .
Subcellular Localization
2-(Dimethylamino)butanoic acid hydrochloride is localized to specific subcellular compartments, where it exerts its effects on cellular activity and function. The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications. Its subcellular localization is crucial for its role in modulating enzyme activity, gene expression, and other cellular processes .
属性
IUPAC Name |
2-(dimethylamino)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4-5(6(8)9)7(2)3;/h5H,4H2,1-3H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVKSKAVQYPYRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B1447833.png)




![methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B1447844.png)

![2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride](/img/structure/B1447848.png)
![2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1447849.png)




